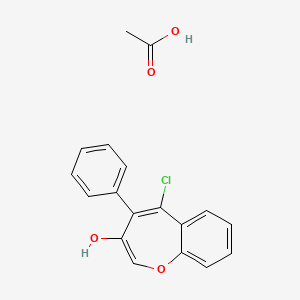
Acetic acid;5-chloro-4-phenyl-1-benzoxepin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid; 5-chloro-4-phenyl-1-benzoxepin-3-ol is an organic compound that belongs to the class of benzoxepins. This compound is characterized by the presence of a benzoxepin ring, which is a seven-membered ring containing one oxygen atom. The compound also features a phenyl group and a chlorine atom attached to the benzoxepin ring, along with an acetic acid moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid; 5-chloro-4-phenyl-1-benzoxepin-3-ol typically involves the following steps:
Formation of the Benzoxepin Ring: The benzoxepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as phenols and halogenated aromatic compounds.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.
Incorporation of the Acetic Acid Moiety: The acetic acid group can be added through esterification or acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or hydrocarbon derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Major Products Formed:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alcohols or hydrocarbons.
Substitution Products: Compounds with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Acetic acid; 5-chloro-4-phenyl-1-benzoxepin-3-ol has various applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid; 5-chloro-4-phenyl-1-benzoxepin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with Cellular Components: Affecting cell signaling, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
4-Chlorophenyl Acetate: Shares the chlorophenyl and acetic acid moieties but lacks the benzoxepin ring.
Phenylacetic Acid: Contains the phenyl and acetic acid groups but differs in the overall structure.
Uniqueness: Acetic acid; 5-chloro-4-phenyl-1-benzoxepin-3-ol is unique due to its benzoxepin ring structure, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.
Propriétés
Numéro CAS |
54562-94-6 |
|---|---|
Formule moléculaire |
C18H15ClO4 |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
acetic acid;5-chloro-4-phenyl-1-benzoxepin-3-ol |
InChI |
InChI=1S/C16H11ClO2.C2H4O2/c17-16-12-8-4-5-9-14(12)19-10-13(18)15(16)11-6-2-1-3-7-11;1-2(3)4/h1-10,18H;1H3,(H,3,4) |
Clé InChI |
OMWJPEDYSJWRLP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC=C2O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
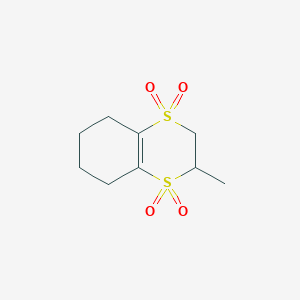
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
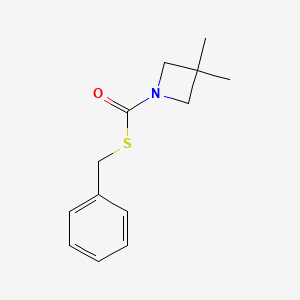

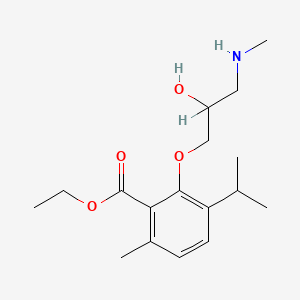
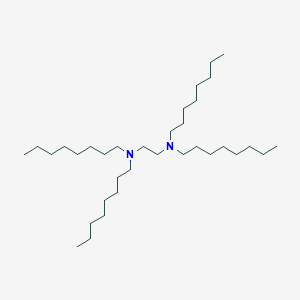
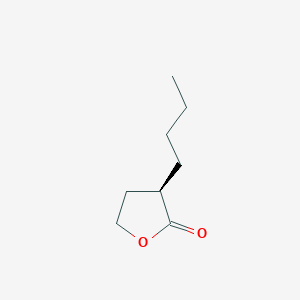
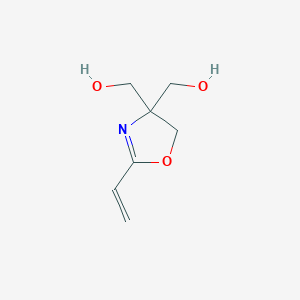
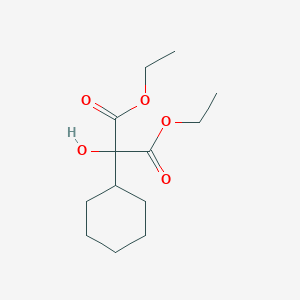
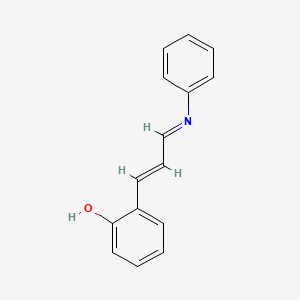
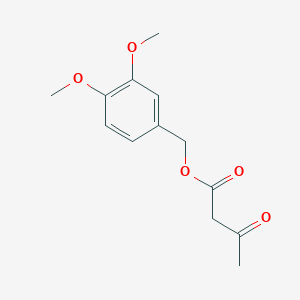
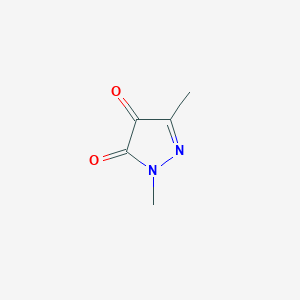
![6-Chloro-5H-benzo[7]annulene](/img/structure/B14638873.png)
